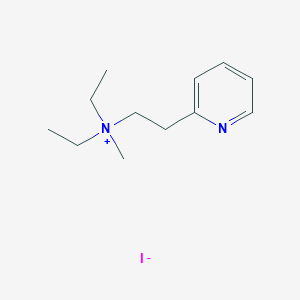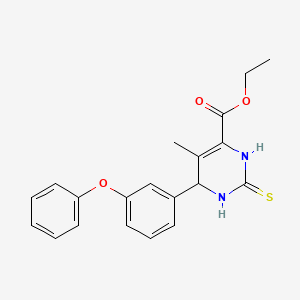
5-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-6-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-6-carboxylic acid ethyl ester is an aromatic ether.
Aplicaciones Científicas De Investigación
Structural Insights and Molecular Interactions
The scientific research applications of 5-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-6-carboxylic acid ethyl ester largely revolve around its structural characteristics and the implications of its molecular interactions. A study by Nagarajaiah and Begum (2014) explored the conformational features of thiazolopyrimidines, including compounds structurally related to this compound. Their work highlighted how variations in substituents influence intermolecular interaction patterns, offering insights into the potential applications of such compounds in materials science and supramolecular chemistry due to their controlled packing features and weak interaction dynamics like C-H…O, N-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).
Crystallographic Analysis and NLO Properties
Another critical area of application is in the synthesis and crystallographic analysis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, as researched by Sarojini et al. (2015). Their work involved synthesizing derivatives and analyzing their structures crystallographically, which revealed hydrogen-bonded ribbons in their molecular architecture. Such structural insights are crucial for the development of novel materials with potential applications in nonlinear optics (NLO) and molecular electronics due to their unique electron distribution and intermolecular interactions (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
Synthesis and Characterization for Material Science
The synthesis and characterization of related sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives also extend to their application in material science. For instance, Dhandapani et al. (2017) focused on the synthesis, crystal growth, and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. Their findings on the molecule's structure, characterized by X-ray diffraction, FT-IR, FT-Raman, and NMR spectra, alongside its NLO properties, suggest potential applications in photonics and optoelectronics, where materials with such properties are highly sought after (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Molecular Structure and Electronic Properties
Furthermore, Acar et al. (2017) conducted experimental and theoretical studies on the molecular structure of related thiazolopyrimidine derivatives, highlighting the significance of structural and electronic properties in determining the reactivity and stability of such molecules. Their work, which includes analysis through FT-IR spectroscopy and X-ray diffraction, alongside theoretical studies using HF and DFT methods, provides foundational knowledge that could inform the design of pharmaceuticals and organic semiconductors (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
Propiedades
Fórmula molecular |
C20H20N2O3S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
ethyl 5-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-24-19(23)18-13(2)17(21-20(26)22-18)14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,3H2,1-2H3,(H2,21,22,26) |
Clave InChI |
DCPJOTJWFRACTE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
SMILES canónico |
CCOC(=O)C1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



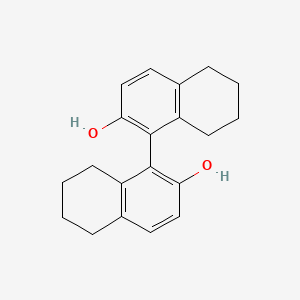
![2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine](/img/structure/B1225681.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1225683.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1225684.png)
![N-[3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225687.png)
![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
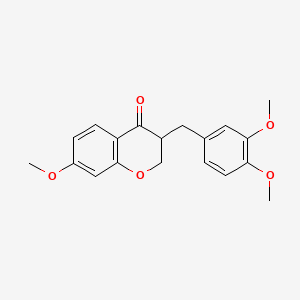
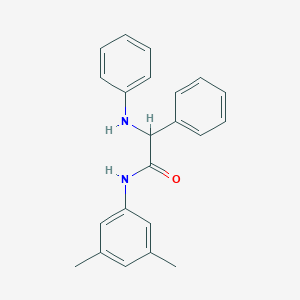

![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)
![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)

